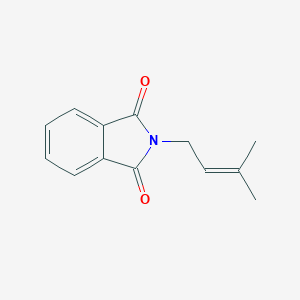

N-(3-Methyl-2-butenyl)phthalimid

Übersicht

Beschreibung

N-(3-Methyl-2-butenyl)phthalimide is a chemical compound that is part of a broader class of phthalimides, which are known for their diverse applications in material science, pharmaceuticals, and organic synthesis. Phthalimides are characterized by the presence of the phthalimide moiety, a bicyclic structure consisting of a benzene ring fused to an imide group. The specific compound , N-(3-Methyl-2-butenyl)phthalimide, is not directly mentioned in the provided papers, but the general class of phthalimides is well-represented with various derivatives and their applications being discussed.

Synthesis Analysis

The synthesis of phthalimide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of a new dicarboxylic acid derivative bearing three preformed imide rings was achieved through the condensation of N-(3,5-diaminophenyl)phthalimide and trimellitic anhydride . Another paper describes the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide by reacting in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Additionally, a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides using benzene-1,3,5-triyl triformate as a CO source is reported . These studies demonstrate the versatility of synthetic approaches to phthalimide derivatives.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is crucial for their properties and applications. The paper on N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide provides detailed structural characterization, including bond lengths and the formation of a novel heterocycle upon reaction with RuCl3 . Another study reports the structure of N-(nitramino)phthalimide established by X-ray diffraction and confirmed by NMR spectroscopy .

Chemical Reactions Analysis

Phthalimide derivatives undergo various chemical reactions that are essential for their applications. For example, the photochemistry of N-phenyl phthalonimide leads to the formation of substituted dihydroisocoumarins in the presence of tertiary amines . The methylation of N-(nitramino)phthalimide results in a mixture of N-methyl and O-methyl isomers, with the latter containing a high-nitrogen-oxygen fragment . These reactions highlight the reactivity of phthalimide derivatives and their potential for generating novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure. The polymers derived from triimide-dicarboxylic acid exhibit excellent solubility in various solvents and possess high glass-transition temperatures and thermal stability . Similarly, polyimides synthesized from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide show high glass transition temperatures and enhanced thermal stabilities . These properties make phthalimide derivatives suitable for high-performance materials.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Phthalimide, einschließlich N-(3-Methyl-2-butenyl)phthalimid, wurden auf ihre potenziellen Antitumoreigenschaften untersucht . Beispielsweise wurde eine Reihe neuartiger Phthalimido-Thiazolidin-2-4-dion-Derivate synthetisiert und in vitro auf ihre antineoplastischen Aktivitäten gegen Krebszellen untersucht . Eine dieser Verbindungen, FT-12, zeigte eine antiproliferative Aktivität gegen Panc-1-, Sk-mel-28- und PC-3-Zellen .

Entzündungshemmende Wirkung

Forschungen haben gezeigt, dass Phthalimide, wenn sie mit Triazol konjugiert sind, eine hohe entzündungshemmende Wirkung zeigten . Diese Verbindungen wurden durch einen 1,3-dipolaren Cycloadditionszyklus aus N-[Azidoalkyl]phthalimiden und terminalen Alkinen erhalten .

Antimikrobielle Aktivität

Phthalimide sind bekannt für ihre verschiedenen biologischen Aktivitäten, einschließlich antimikrobieller Wirkung . Dies macht sie zu einem interessanten Thema in mehreren Forschungszentren weltweit .

Anticonvulsiva Eigenschaften

Phthalimide wurden auf ihre antikonvulsiven Eigenschaften untersucht . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente, die auf die Behandlung von Erkrankungen wie Epilepsie abzielen .

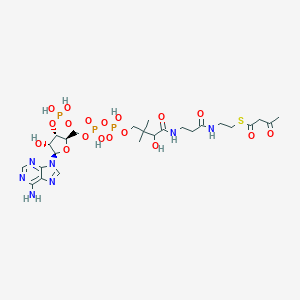

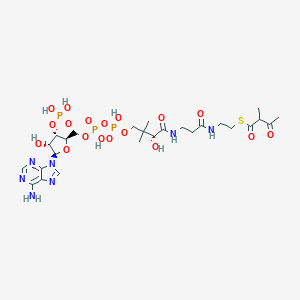

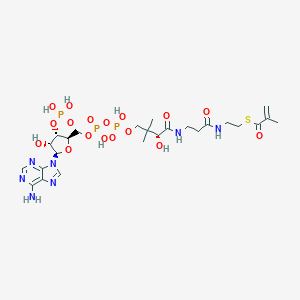

Proteinprenylierung

This compound könnte potenziell bei der Proteinprenylierung verwendet werden

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methylbut-2-enyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPJFTLLMRKUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166643 | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15936-45-5 | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015936455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methyl-2-butenyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Methyl-2-buten-1-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

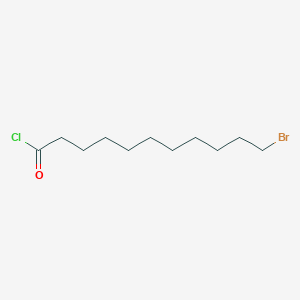

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

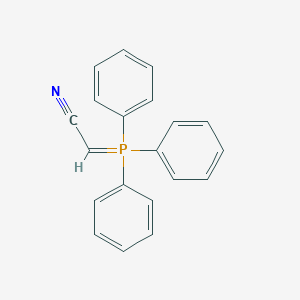

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

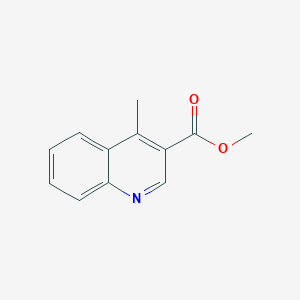

Q1: What is the significance of N-(3-Methyl-2-butenyl)phthalimide in the synthesis of N6-[3-methyl-2-butenyl(14C-1)] adenine?

A1: N-(3-Methyl-2-butenyl)phthalimide serves as a protected form of 3,3-dimethylallylamine in this synthesis []. The phthalimide group acts as a protecting group for the amine functionality, preventing unwanted side reactions during subsequent steps. This protection strategy is crucial to ensure the successful synthesis of the target radiolabeled adenine derivative. Later, the phthalimide group is removed to yield the desired 3,3-dimethylallylamine, which is then reacted with 6-chloropurine to achieve the final product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.